2H-1,2,3-Triazol-2-yl Regioisomerism as a Structural Determinant of Binding Geometry
The target compound contains a 2H-1,2,3-triazol-2-yl moiety (N2-substituted), distinguishing it from the more common 1H-1,2,3-triazol-4-yl (C4-substituted) regioisomers employed in published STS inhibitor series [1]. The 2H-triazole isomer places the phenyl-ethyl substituent at the N2 position, generating a distinct N–N bond connectivity and vector geometry relative to the 1,4-disubstituted 1H-triazole scaffold. This regioisomeric difference directly impacts metal-coordination capacity at enzyme active sites (e.g., zinc in carbonic anhydrase, heme iron in CYP enzymes) and hydrogen-bonding patterns to adjacent residues [2]. While no head-to-head comparative biochemical data have yet been published for this exact compound vs. its 1H-triazol-4-yl analogs, the structural distinction is mechanistically non-trivial and warrants explicit documentation in SAR studies .
| Evidence Dimension | Triazole regioisomerism (N2- vs. C4-substitution) and resultant vector geometry |
|---|---|
| Target Compound Data | 2H-1,2,3-triazol-2-yl substitution (N2–CH2–CH(Ph)–NH–SO2– linkage) [1] |
| Comparator Or Baseline | 1H-1,2,3-triazol-4-yl substitution (C4-phenyl-triazole-phenol scaffold) as in STS inhibitor series (e.g., compound 5l; IC50 = 0.21 nM in MCF-7 cells) [1] |
| Quantified Difference | Regioisomeric switch (N2 vs. C4); no direct biochemical comparison currently available for this compound. |
| Conditions | Structural analysis; enzymatic assays not yet reported for CAS 2034406-86-3. |
Why This Matters
Triazole regioisomerism is a first-order determinant of target binding topology; procurement of the exact 2H-regioisomer is essential for SAR reproducibility when exploring N2-substituted triazole chemical space.
- [1] Biernacki K, et al. Development of Sulfamoylated 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. J Med Chem, 2022, 65(6), 5044–5056. View Source
- [2] Buza A, Türkeş C, Arslan M, et al. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Med Chem, 2025, 16, 324–345. View Source
